molecular formula C11H7NO2 B14622289 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 58138-35-5

4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Katalognummer: B14622289
CAS-Nummer: 58138-35-5
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: FTVBRKPJLINXGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with a unique structure that includes a dioxo-indene core and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of 4-methylindan-1-one with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The dioxo-indene core provides structural stability and can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylindan: A precursor in the synthesis of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile.

    4-Methyl-2,3-dihydro-1H-indene: A structurally similar compound with different functional groups.

    1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile: Lacks the methyl group but shares the core structure.

Uniqueness

This compound is unique due to the presence of both the dioxo-indene core and the carbonitrile group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

58138-35-5

Molekularformel

C11H7NO2

Molekulargewicht

185.18 g/mol

IUPAC-Name

4-methyl-1,3-dioxoindene-2-carbonitrile

InChI

InChI=1S/C11H7NO2/c1-6-3-2-4-7-9(6)11(14)8(5-12)10(7)13/h2-4,8H,1H3

InChI-Schlüssel

FTVBRKPJLINXGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=O)C(C2=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.